7-bromo-4-fluoro-1H-indole
Overview
Description
7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 7-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-4-fluoro-1H-indole is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .Scientific Research Applications
Photophysical Properties
- Indole derivatives, including 7-bromo-4-fluoro-1H-indole, exhibit distinct absorption and fluorescence spectra. These properties are crucial in understanding their interactions in various applications, including their use as bioactive molecules and probes in chemical biology (Carić et al., 2004).
HIV-1 Inhibition
- Derivatives of 7-bromo-4-fluoro-1H-indole have been studied for their potential in inhibiting the interaction between the HIV-1 surface protein gp120 and the host cell receptor CD4. This research is significant in developing new therapeutic agents against HIV (Wang et al., 2003).
Synthetic Accessibility
- Research into the synthesis of functionalized 6-fluoro-7-substituted indole derivatives, including 7-bromo-4-fluoro-1H-indole, has been conducted. This work aids in the development of methodologies for producing complex indole structures, which are essential in various pharmaceutical and chemical applications (McKittrick et al., 1990).
Antimicrobial and Anti-inflammatory Activities
- Studies on the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from 7-bromo-4-fluoro-1H-indole have demonstrated potential therapeutic applications. These activities are pivotal in the development of new drugs for various diseases (Narayana et al., 2009).
Antitumor Activities
- Derivatives of 7-bromo-4-fluoro-1H-indole have been synthesized and evaluated for their antitumor activities. This research contributes to the discovery of new compounds with potential use in cancer therapy (Houxing, 2009).
Palladium-Catalysed Intramolecular Cyclisation
- The use of 7-bromo-4-fluoro-1H-indole in palladium-catalyzed intramolecular cyclization reactions has been explored. These reactions are critical in the synthesis of complex organic compounds with potential pharmaceutical applications (Black et al., 1992).
Fluorescence Quenching
- Studies on 7-bromo-4-fluoro-1H-indole and its derivatives have revealed intriguing solvent-dependent photophysical properties. Such properties are essential in the design of fluorescence-based sensors and probes (Wiosna et al., 2004).
Catalytic Activity
- Research into the catalytic activity of compounds derived from 7-bromo-4-fluoro-1H-indole has provided insights into their potential use in chemical synthesis, highlighting their role in facilitating various organic reactions (Rao et al., 2019).
Neuroleptic Activity
- Certain derivatives of 7-bromo-4-fluoro-1H-indole have shown neuroleptic-like activity in animal models. This research is significant for the development of new neuroleptic drugs (Welch et al., 1980).
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUTIXCOBFMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-fluoro-1H-indole |
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Citations
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